molecular formula C17H14N4O3S B285637 N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

カタログ番号: B285637
分子量: 354.4 g/mol
InChIキー: PUQYCIISOYHMTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as PA-824, is a promising anti-tuberculosis drug candidate. It was first discovered by researchers at the University of Illinois at Chicago in 2002 and has since undergone extensive research to determine its efficacy and mechanism of action.

作用機序

N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is believed to exert its anti-tuberculosis activity through a unique mechanism of action. It is a prodrug that is activated by the mycobacterial enzyme, F420-dependent nitroreductase. Once activated, it forms reactive nitrogen species that damage the bacterial cell wall and disrupt cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the bacterium. It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Additionally, it disrupts the electron transport chain and inhibits ATP synthesis, leading to a decrease in bacterial viability.

実験室実験の利点と制限

One of the major advantages of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide for lab experiments is its potent anti-tuberculosis activity. It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the treatment of tuberculosis. However, one limitation of this compound is its relatively complex synthesis, which may limit its widespread use in research.

将来の方向性

There are a number of potential future directions for research on N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and pharmacokinetic profile. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.

合成法

The synthesis of N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 4-aminophenylacetamide with thionyl chloride to form an amide chloride intermediate. This intermediate is then reacted with potassium thioacetate to form the thioester intermediate, which is subsequently reacted with 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol to form the final product, this compound.

科学的研究の応用

N-[4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of tuberculosis. It has shown promising results in both in vitro and in vivo studies, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

特性

分子式

C17H14N4O3S

分子量

354.4 g/mol

IUPAC名

N-[4-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C17H14N4O3S/c1-11(22)19-14-4-2-12(3-5-14)15(23)10-25-17-21-20-16(24-17)13-6-8-18-9-7-13/h2-9H,10H2,1H3,(H,19,22)

InChIキー

PUQYCIISOYHMTA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3

正規SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。